molecular formula C9H11N5O3 B1481780 5-(2-azidoacetyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione CAS No. 2098048-36-1

5-(2-azidoacetyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione

Cat. No. B1481780
CAS RN: 2098048-36-1
M. Wt: 237.22 g/mol
InChI Key: JPTRFAGRGILWGB-UHFFFAOYSA-N
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Description

Pyrrole is a five-membered heterocyclic ring which has 5 p orbitals and six pi electrons contributing to its aromaticity . Each carbon in pyrrole contributes one p orbital and pi electron. The nitrogen in pyrrole contributes two pi electrons by becoming sp2 hybridized and placing its lone pair electrons into a p orbital .


Synthesis Analysis

Pyrrole synthesis involves various methods such as the Paal-Knorr Pyrrole Synthesis, which is an operationally simple, practical, and economical method . It involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride .


Molecular Structure Analysis

Pyrrole is a five-membered heterocyclic ring which has 5 p orbitals and six pi electrons contributing to its aromaticity . Each carbon in pyrrole contributes one p orbital and pi electron. The nitrogen in pyrrole contributes two pi electrons by becoming sp2 hybridized and placing its lone pair electrons into a p orbital .


Physical And Chemical Properties Analysis

Pyrrole is a colorless volatile liquid that darkens readily upon exposure to air . It has a nutty odor and is a 5-membered aromatic heterocycle .

Scientific Research Applications

Polymer Semiconductors for Organic Electronics

Compounds based on pyrrolo[3,4-c]pyrrole-1,3-dione structures have been utilized as building blocks for polymer semiconductors. These semiconductors show promising applications in organic thin-film transistors, demonstrating significant charge transport performance. For example, polymers synthesized using pyrrolo[3,4-c]pyrrole-1,3(2H,5H)-dione as a core unit displayed high LUMO levels and promising hole mobility, indicating their potential in p-channel charge transport in organic electronics (Guo, Sun, & Li, 2014).

Electron Transport Layers in Polymer Solar Cells

Novel n-type conjugated polyelectrolytes incorporating the diketopyrrolopyrrole (DPP) backbone have been synthesized for use as electron transport layers in inverted polymer solar cells (PSCs). These materials help facilitate electron extraction and reduce exciton recombination, significantly improving the power conversion efficiency of the devices (Hu et al., 2015).

Organic Thin Film Transistors

The application of pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione derivatives in organic thin-film transistors has been demonstrated, with materials showing high hole mobility. This highlights the compound's utility in the development of high-performance organic electronics, particularly in enhancing the mobility of charge carriers in semiconducting polymers (Li et al., 2011).

Photophysical Properties and Application as Luminophores

Diketopyrrolopyrrole-based derivatives exhibit unique photophysical properties, making them suitable for various applications, including as luminophores. Their emission properties can be tailored by modifying the π-conjugated units and alkyl groups attached to the diketopyrrolopyrrole ring, which opens up possibilities for their use in optoelectronic devices and biological systems due to enhanced water solubility and photoluminescence (Zhang et al., 2014).

Safety and Hazards

Pyrrole is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is a flammable liquid and vapor, toxic if swallowed, causes serious eye damage, and is harmful if inhaled .

Future Directions

A visible light-induced diastereoselective synthesis of 4,6a-dihydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-diones using 2H-azirines and maleimides in the presence of an organic photocatalyst has been reported . This method is efficient and environmentally friendly, and proceeds with good functional group tolerance and substrate scope .

properties

IUPAC Name

5-(2-azidoacetyl)-2-methyl-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5O3/c1-13-8(16)5-3-14(4-6(5)9(13)17)7(15)2-11-12-10/h5-6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPTRFAGRGILWGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2CN(CC2C1=O)C(=O)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(2-azidoacetyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione
Reactant of Route 2
5-(2-azidoacetyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione
Reactant of Route 3
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5-(2-azidoacetyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione
Reactant of Route 4
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5-(2-azidoacetyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione
Reactant of Route 5
5-(2-azidoacetyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione
Reactant of Route 6
5-(2-azidoacetyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione

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